molecular formula C10H15ClN2O4S2 B1608710 P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide CAS No. 74220-53-4

P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide

Cat. No. B1608710
CAS RN: 74220-53-4
M. Wt: 326.8 g/mol
InChI Key: JAWCYQCOPVFEDM-UHFFFAOYSA-N
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Description

“P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide” is a chemical compound with the molecular formula C10H15ClN2O4S2 and a molecular weight of 326.81 . It is also known by the IUPAC name 4-(4-chlorobutylsulfonylamino)benzenesulfonamide .


Molecular Structure Analysis

The SMILES notation for this compound is C1=CC(=CC=C1NS(=O)(=O)CCCCCl)S(=O)(=O)N . This notation provides a way to represent the structure of the compound in a text format.


Physical And Chemical Properties Analysis

“this compound” has a density of 1.487g/cm3 and a boiling point of 526.5ºC at 760 mmHg . The compound’s exact mass is 326.01600 and its LogP is 4.02960 . The compound’s index of refraction is 1.598 .

Scientific Research Applications

Flame Retardant and Antimicrobial Coatings

Sulphonamide compounds, including their metal complexes, have been explored for their effectiveness as additives in polyurethane varnish formulations. Such applications extend to creating flame retardant and antimicrobial surface coatings, significantly enhancing material safety and longevity. The incorporation of these compounds into coatings does not compromise the physical and mechanical properties of the base material, offering a promising route for developing advanced protective finishes (El‐Wahab, El-Fattah, El-alfy, Owda, Lin, & Hamdy, 2020).

Antimalarial and Antioxidant Properties

Research into the pharmacological aspects of sulphonamides has unveiled their potential in combating diseases such as malaria. Synthesis of new carboxamide derivatives bearing benzenesulphonamoyl alkanamides has shown significant in vitro antimalarial and antioxidant properties. These findings underscore the versatility of sulphonamides in medicinal chemistry, offering pathways for new therapeutic agents (Ugwu, Okoro, Ukoha, Okafor, Ibezim, & Kumar, 2017).

Water Purification and Desalination

The synthesis and characterization of novel polymers based on sulphonamide compounds have demonstrated their utility in water purification technologies. Specifically, these materials have been applied in the development of composite membranes for seawater desalination. Such innovations highlight the contribution of sulphonamide derivatives to environmental engineering and sustainable resource management (Padaki, Isloor, Ismail, & Abdullah, 2012).

Enzyme Inhibition for Therapeutic Applications

Sulphonamides incorporating the tetralin scaffold have been identified as potent inhibitors of enzymes like carbonic anhydrase and acetylcholine esterase. These biochemical interactions suggest potential therapeutic applications in managing conditions related to enzyme dysregulation. The research into these compounds opens new avenues for drug development and pharmacological innovation (Akıncıoğlu, Topal, Gülçin, & Göksu, 2014).

Antimicrobial Activity

The synthesis of sulphonamide derivatives has also been geared towards exploring their antimicrobial properties. Studies have demonstrated the efficacy of these compounds against a range of bacterial and fungal pathogens, offering insights into their potential as antimicrobial agents. Such research underscores the critical role of sulphonamides in developing new antibiotics and addressing the global challenge of antimicrobial resistance (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).

Safety and Hazards

This compound is harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . If swallowed, get medical help and rinse mouth .

properties

IUPAC Name

4-(4-chlorobutylsulfonylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O4S2/c11-7-1-2-8-18(14,15)13-9-3-5-10(6-4-9)19(12,16)17/h3-6,13H,1-2,7-8H2,(H2,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWCYQCOPVFEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)CCCCCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90995698
Record name 4-[(4-Chlorobutane-1-sulfonyl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74220-53-4
Record name 4-[[(4-Chlorobutyl)sulfonyl]amino]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74220-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(((4-Chlorobutyl)sulphonyl)amino)benzenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074220534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Chlorobutane-1-sulfonyl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[[(4-chlorobutyl)sulphonyl]amino]benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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